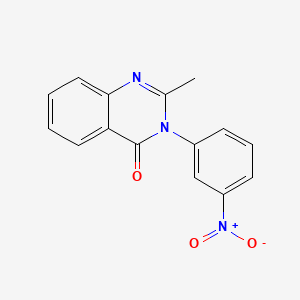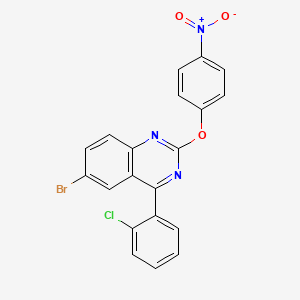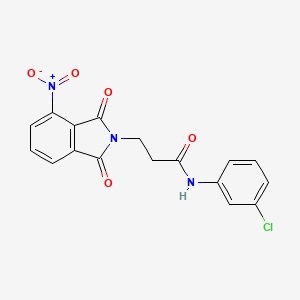![molecular formula C39H29N5O6 B11682273 N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11682273.png)
N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps may include:
- Formation of the isoindole core through cyclization reactions.
- Introduction of the dimethylphenyl groups via Friedel-Crafts acylation.
- Coupling reactions to attach the pyridine and carbamoyl groups.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindole derivatives with varying substituents. Examples may include:
- N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide analogs with different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties compared to other isoindole derivatives.
Eigenschaften
Molekularformel |
C39H29N5O6 |
|---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2-[6-[5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C39H29N5O6/c1-20-8-5-10-30(22(20)3)40-34(45)24-14-16-26-28(18-24)38(49)43(36(26)47)32-12-7-13-33(42-32)44-37(48)27-17-15-25(19-29(27)39(44)50)35(46)41-31-11-6-9-21(2)23(31)4/h5-19H,1-4H3,(H,40,45)(H,41,46) |
InChI-Schlüssel |
KMYMEQYHMQGESS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC(=CC=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC7=CC=CC(=C7C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682193.png)

![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682212.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)
![Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682217.png)


![(3Z)-3-[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11682234.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682241.png)
![4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide](/img/structure/B11682252.png)
![(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682263.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
